
4-(6-Bromo-4-(2-chlorophenyl)quinolin-2-yl)phenol
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromo-4-(2-chlorophenyl)quinolin-2-yl)phenol typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .
化学反应分析
Types of Reactions
4-(6-Bromo-4-(2-chlorophenyl)quinolin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
科学研究应用
4-(6-Bromo-4-(2-chlorophenyl)quinolin-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of dyes, catalysts, and materials
作用机制
The mechanism of action of 4-(6-Bromo-4-(2-chlorophenyl)quinolin-2-yl)phenol involves its interaction with various molecular targets. In antimicrobial applications, it inhibits DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 4-(6-Bromo-4-phenylquinolin-2-yl)phenol
- 4-Bromo-2-(quinolin-8-yliminomethyl)phenol
- 6-Bromo-3-(3-(4-bromo-phenyl)-acryloyl)-4-phenyl-1H-quinolin-2-one
- 4-Chloro-2-((4-phenylquinolin-8-ylimino)methyl)phenol
Uniqueness
4-(6-Bromo-4-(2-chlorophenyl)quinolin-2-yl)phenol stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its combination of bromine, chlorine, and phenol groups on the quinoline scaffold makes it a versatile compound for various applications .
属性
IUPAC Name |
4-[6-bromo-4-(2-chlorophenyl)quinolin-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrClNO/c22-14-7-10-20-18(11-14)17(16-3-1-2-4-19(16)23)12-21(24-20)13-5-8-15(25)9-6-13/h1-12,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJDEVWYXSISLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-nitrospiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]](/img/structure/B3250226.png)
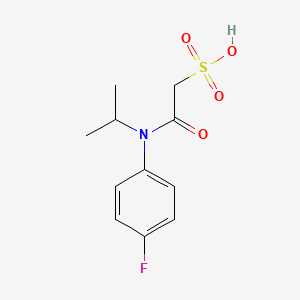

![8-Bromo-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B3250242.png)
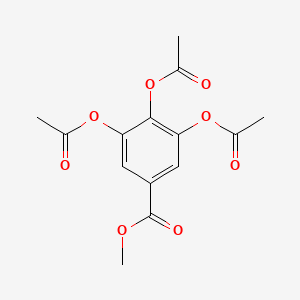
![Benzoic acid, 4-amino-3-chloro-5-[(methoxyimino)methyl]-, methyl ester](/img/structure/B3250268.png)
![6,8-Dichloro-[1,3]dioxolo[4,5-G]quinazoline](/img/structure/B3250273.png)
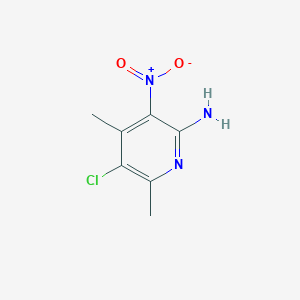
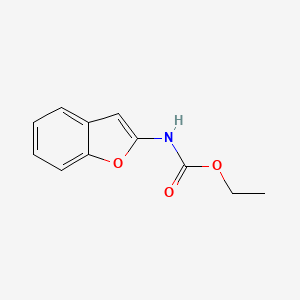

![4-[Benzyl(methyl)amino]cyclohexan-1-one](/img/structure/B3250324.png)
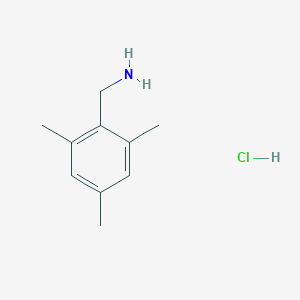
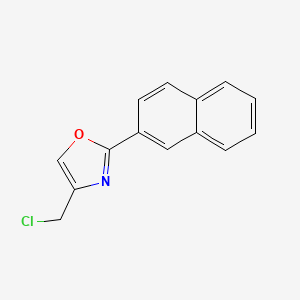
![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3250335.png)
